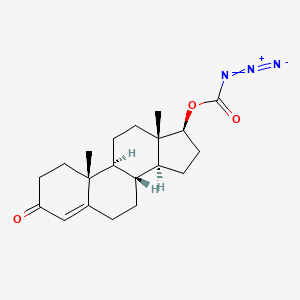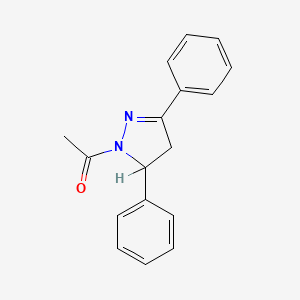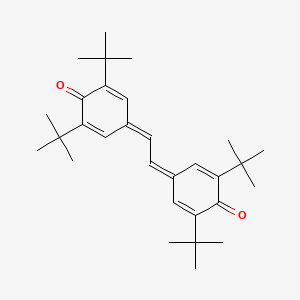
3,3',5,5'-Tétra-tert-butyl-4,4'-stilbènequinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related derivatives, such as 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, has been efficiently catalyzed by urea under ultrasound, showcasing high yields and environment-friendly procedures (Ji-tai Li et al., 2012). Furthermore, the use of ZnO and ZnO–acetyl chloride as catalysts in the synthesis of arylmethylene bis derivatives from dimedone and various aldehydes highlights the versatility and efficiency of catalytic processes in synthesizing complex organic compounds (M. Maghsoodlou et al., 2010).
Molecular Structure Analysis
The molecular structures of related compounds have been extensively studied, revealing non-planar carbocyclic rings and significant bond lengths and angles. Gas electron-diffraction and X-ray diffractometer data provided insights into the molecules' non-planar structures and the deformation of sp2 bond angles from ideal values, offering a deeper understanding of the structural characteristics of these polyenes (M. Trætteberg et al., 1982); (M. Noltemeyer et al., 1982).
Applications De Recherche Scientifique
Activité catalytique en oxydation en phase liquide
Le composé s'est avéré avoir une activité catalytique dans l'oxydation en phase liquide des sulfures inorganiques {svg_1}. Il est synthétisé par l'oxydation du 2,6-di-tert-butyl-4-méthylphénol avec du peroxyde d'hydrogène en présence d'iodure de potassium {svg_2}. Ce composé a montré qu'il catalyse l'oxydation en phase liquide du sulfure de sodium avec de l'oxygène plus efficacement que la 3,3',5,5'-tétra-tert-butyl-4,4'-diphénoquinone {svg_3}.
Utilisation dans les matériaux à base de caoutchouc et les adhésifs de ruban adhésif
Le composé est un produit jaune produit lors de l'oxydation du 2,6-Di-tert-butyl-p-crésol {svg_4}. Il est utilisé dans les matériaux à base de caoutchouc et les adhésifs de ruban adhésif {svg_5}.
Mécanisme D'action
Mode of Action
It has been reported that this compound can participate in oxidative esterification reactions . In these reactions, it may act as an oxidizing agent, facilitating the conversion of aldehydes to esters .
Biochemical Pathways
Its involvement in oxidative esterification suggests it may influence pathways involving aldehyde metabolism .
Result of Action
Its role as an oxidizing agent in oxidative esterification reactions suggests it may facilitate the conversion of aldehydes to esters , which could have various downstream effects depending on the specific cellular context.
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O2/c1-27(2,3)21-15-19(16-22(25(21)31)28(4,5)6)13-14-20-17-23(29(7,8)9)26(32)24(18-20)30(10,11)12/h13-18H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDXDZRQOYXKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101001622 | |
| Record name | 4,4'-(Ethane-1,2-diylidene)bis(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
809-73-4 | |
| Record name | 3,3',5,5'-Tetrabis(tert-butyl)stilbenequinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000809734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(Ethane-1,2-diylidene)bis(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-TETRA-TERT-BUTYLSTILBENEQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY2R1QJU09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary area of research regarding 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one)?
A1: A significant portion of research focuses on the catalytic activity of 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) in the liquid-phase oxidation of inorganic sulfides. [, , , , ] This compound demonstrates potential for use in industrial wastewater treatment by facilitating sulfide oxidation. []
Q2: How does 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) catalyze sulfide oxidation?
A2: 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) acts as an electron transfer mediator. It facilitates the transfer of electrons from the reducing agent (sulfide) to the oxidizing agent (oxygen). [, ] This process generates thiosulfate and sulfate as primary oxidation products. [] Interestingly, a significant amount of hydrogen peroxide is produced during catalyst regeneration. []
Q3: What factors influence the effectiveness of 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) in sulfide oxidation?
A3: Research indicates that the reaction exhibits first-order kinetics with respect to each reactant. [] Factors such as temperature, initial sulfide concentration, the nature of the inorganic sulfide, and catalyst concentration all influence the efficiency of sulfide oxidation. [, ] Notably, the intermediate and final products of the reaction do not impact the oxidation rate. []
Q4: Are there any other applications of 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) beyond sulfide oxidation?
A4: Studies have explored its photochemical properties. [] 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) can interact with photogenerated radicals, leading to its reduction to 4,4′‐dihydroxystilbene. [] This finding suggests potential applications in photochemical systems or as a radical scavenger.
Q5: Has research investigated the synergistic effects of 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) with other compounds?
A5: Although not directly related to 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one), a study explored the synergistic antioxidant effect between butylated hydroxyanisole and butylated hydroxytoluene. [] This type of investigation could be relevant for future research on 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) , particularly if it exhibits antioxidant properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



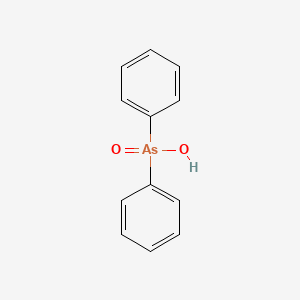
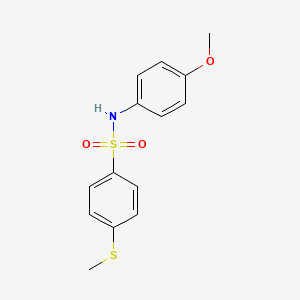
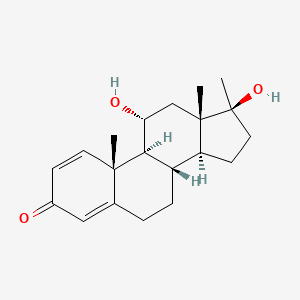
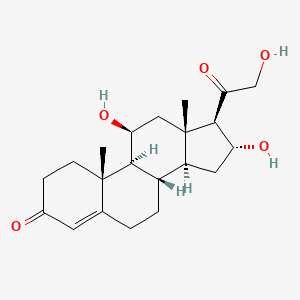
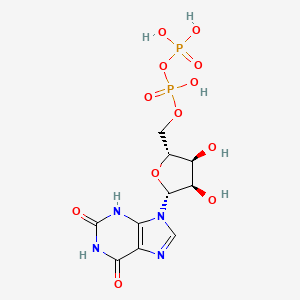
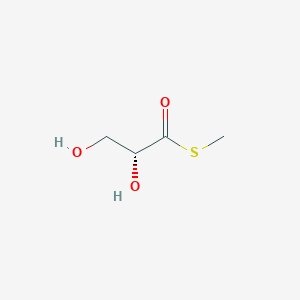
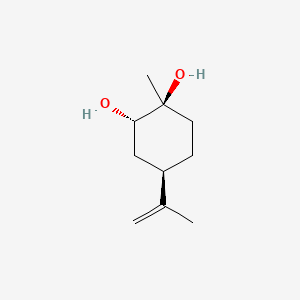
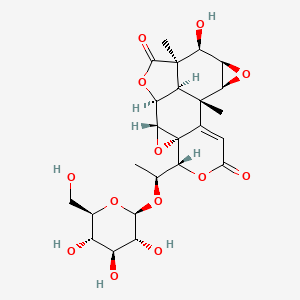
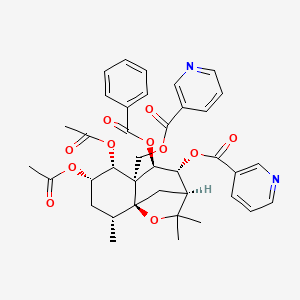
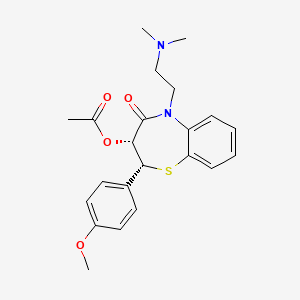
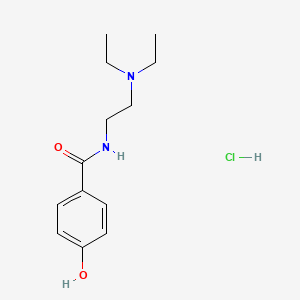
![N-[amino(imino)methyl]piperidine-1-carboximidamide](/img/structure/B1195973.png)
